2-(((3aS,4R,6S,6aR)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
Description
This compound, chemically designated as 2-(((3aS,4R,6S,6aR)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (molecular formula: C₂₆H₃₂F₂N₆O₄S; average mass: 562.636 g/mol), is a stereochemically complex molecule with six defined stereocenters . It is identified as ticagrelor, a potent P2Y₁₂ receptor antagonist approved for antiplatelet therapy to prevent thrombotic events . Its structure features:
- A triazolo[4,5-d]pyrimidine core linked to a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino group, critical for adenosine diphosphate (ADP) receptor antagonism.
- A propylthio substituent at position 5, enhancing metabolic stability.
- A cyclopenta[d][1,3]dioxol ring system with a 2-hydroxyethoxy side chain, optimizing solubility and bioavailability .
Properties
IUPAC Name |
2-[[(3aS,4R,6S,6aR)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F2N6O4S/c1-4-9-39-25-30-23(29-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(31-25)34(33-32-20)18-12-19(36-8-7-35)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22,35H,4,7-9,11-12H2,1-3H3,(H,29,30,31)/t14-,17+,18-,19+,21+,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEOHEIRUFTYCF-OGVABYFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5CC5C6=CC(=C(C=C6)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@H]3C[C@H]([C@H]4[C@@H]3OC(O4)(C)C)OCCO)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F2N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3aS,4R,6S,6aR)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiplatelet and antibacterial properties as well as its pharmacological implications.
Structure
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 466.57 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Melting Point | Not determined |
Antiplatelet Activity
The compound is structurally related to ticagrelor , a well-known antiplatelet agent. Research indicates that it retains significant antiplatelet activity, which can be attributed to its ability to inhibit the P2Y12 receptor. The antiplatelet activity was assessed using various assays, including:
- Aggregation Inhibition Assay : The compound showed a fold-inhibition comparable to ticagrelor.
Case Study: Antiplatelet Efficacy
A study conducted by researchers demonstrated that the compound exhibited potent antiplatelet effects against human platelet aggregation induced by ADP. The results indicated that the compound's efficacy was maintained even with minor structural modifications from ticagrelor.
Antibacterial Activity
In addition to its antiplatelet properties, the compound has shown promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Research Findings
- Bactericidal Activity : The compound exhibited bactericidal effects in vitro against various strains of Gram-positive bacteria.
- Mechanism of Action : The observed antibacterial effects are believed to be due to the disruption of bacterial cell wall synthesis.
Comparison with Ticagrelor
| Activity Type | Ticagrelor | Compound Under Study |
|---|---|---|
| Antiplatelet | High | High |
| Antibacterial | Low | Moderate to High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of ticagrelor are benchmarked against analogs and intermediates with modifications in key functional groups. Below is a comparative analysis:
Structural Analogues of Ticagrelor
Key Observations
Impact of Substituents on Activity :
- The 3,4-difluorophenyl group in ticagrelor enhances binding affinity to the P2Y₁₂ receptor compared to chloro (7v) or phenylcyclopropyl () analogs, which exhibit reduced potency .
- The propylthio group improves metabolic stability over hydroxypropylthio (16m), which may increase susceptibility to oxidative degradation .
Stereochemical Sensitivity :
- The six stereocenters in ticagrelor are critical for activity. Diastereomerically pure intermediates (e.g., dibenzoyl-L-tartrate salts) are essential for synthesizing the active enantiomer . Suboptimal stereochemistry (e.g., in early intermediates) reduces efficacy by >90% .
Synthetic Efficiency :
- Ticagrelor’s synthesis achieves a 65% overall yield via sequential nucleophilic substitution, cyclization, and deprotection steps . Analogs like 16m and 7v require additional purification steps, lowering yields .
Pharmacokinetic and Formulation Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
